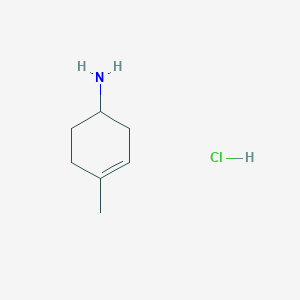

4-Methylcyclohex-3-en-1-aminehydrochloride

描述

Significance of Cyclohexenamine Scaffolds in Contemporary Synthetic Chemistry

Cyclohexenamine scaffolds are pivotal structural motifs in organic synthesis due to their versatile reactivity and presence in a wide array of biologically active molecules. azjm.orgresearchgate.net These frameworks, characterized by a six-membered ring containing both an amine group and a double bond, serve as valuable building blocks for constructing more complex molecular architectures. mdpi.comnih.gov Their utility stems from the dual functionality which allows for a variety of chemical transformations.

The amine group provides a site for nucleophilic reactions, salt formation, and can direct stereoselective reactions, which is crucial in the synthesis of chiral compounds. alfachemic.com Chiral amines, in particular, are widely employed as catalysts or resolving agents in asymmetric synthesis, a field dedicated to creating specific stereoisomers of molecules—a critical aspect in drug development. alfachemic.comcsic.es The alkene functionality, on the other hand, opens pathways for addition reactions, oxidations, and cycloadditions, further expanding the synthetic possibilities. researchgate.net

Derivatives of cyclohexene (B86901) are integral to a number of drugs and other biologically active components, exhibiting activities that range from antimicrobial to anti-inflammatory. azjm.orgresearchgate.net The rigid, yet conformationally distinct, structure of the cyclohexane (B81311) ring allows for the precise spatial arrangement of functional groups, which is key for interaction with biological targets like enzymes and receptors. nih.gov This makes cyclohexenamine derivatives attractive targets in medicinal chemistry and drug discovery. azjm.orggoogle.com

Historical Context of 4-Methylcyclohex-3-en-1-amine (B7810147) Hydrochloride Synthesis and Related Derivatives

While specific historical records for the synthesis of 4-methylcyclohex-3-en-1-amine hydrochloride are not prominent in seminal literature, the synthetic routes to its parent structure and related cyclohexylamine (B46788) derivatives are well-established in classical organic chemistry. The synthesis of such compounds often begins with a corresponding ketone, in this case, 4-methylcyclohex-3-en-1-one (B30685). researchgate.net

A common and historical method for converting a ketone to an amine is through reductive amination. This process typically involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced to the final amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing imines, as well as a wide range of other nitrogen-containing functional groups, to amines. wikipedia.org

Another historical approach involves the catalytic hydrogenation of imines or related nitrogen-containing precursors. For instance, methods for preparing saturated cyclohexylamines, such as trans-4-methylcyclohexylamine, have been developed involving the reaction of 4-methylcyclohexanone (B47639) with an amine like benzylamine (B48309) to form a Schiff base, followed by hydrolysis. google.com Patents describe the synthesis of trans-4-methylcyclohexylamine hydrochloride through crystallization and separation techniques from cis/trans mixtures. google.com The conversion to the hydrochloride salt is a standard final step, achieved by treating the free amine with hydrochloric acid, which improves stability and handling properties.

The synthesis of the unsaturated precursor, 4-methylcyclohex-3-en-1-one, can be accomplished through various methods, including the Birch reduction of 4-methylanisole (B47524) followed by acid hydrolysis. researchgate.net These foundational reactions form the basis for accessing a wide variety of substituted cyclohexenamine derivatives.

Academic Research Focus and Scope for 4-Methylcyclohex-3-en-1-amine Hydrochloride Chemistry

The academic interest in a compound like 4-methylcyclohex-3-en-1-amine hydrochloride lies primarily in its potential as a chiral building block and an organocatalyst. alfachemic.com The presence of a stereocenter at the carbon bearing the amine group, combined with the alkene functionality, makes it a candidate for asymmetric synthesis.

Key areas of potential research include:

Asymmetric Catalysis: Chiral amines and their salts are known to catalyze a range of important reactions, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. alfachemic.com Research could explore the efficacy of 4-methylcyclohex-3-en-1-amine hydrochloride, or its free base, as a catalyst for generating enantiomerically pure products. The synergistic activation of different reactants by amine catalysts is a growing field of interest. semanticscholar.org

Synthesis of Novel Ligands: The amine can serve as an anchor point for the synthesis of more complex chiral ligands. These ligands can then be coordinated with transition metals to create catalysts for a vast array of transformations, such as hydrogenation and cross-coupling reactions. researchgate.net

Development of Bioactive Molecules: The cyclohexenamine scaffold is a key component in many natural products and pharmaceuticals. azjm.org This compound could serve as a starting material or intermediate for the total synthesis of complex target molecules. Its structure could be incorporated into new chemical entities to be tested for various biological activities. researchgate.netresearchgate.net

Mechanistic Studies: The specific stereochemistry and electronic properties of the molecule could be the subject of mechanistic studies to better understand how chiral amines influence the transition states of organic reactions. acs.org Computational and experimental studies could probe the noncovalent interactions that govern stereoselectivity. csic.es

The hydrochloride salt form is particularly useful as it often provides a stable, crystalline solid that is easier to handle and purify than the free amine. google.com While direct research on this specific molecule is not widespread, its structural components suggest a rich area for future investigation within the broader context of synthetic and medicinal chemistry.

Structure

3D Structure of Parent

属性

分子式 |

C7H14ClN |

|---|---|

分子量 |

147.64 g/mol |

IUPAC 名称 |

4-methylcyclohex-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H |

InChI 键 |

IVSFUQXCASICCK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CCC(CC1)N.Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Methylcyclohex 3 En 1 Amine Hydrochloride

Retrosynthetic Strategies for 4-Methylcyclohex-3-en-1-amine (B7810147) Hydrochloride

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.insunderland.ac.uk This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in

Disconnection Approaches Targeting Amine and Alkene Functionalities

For 4-Methylcyclohex-3-en-1-amine hydrochloride, the primary functional groups for disconnection are the amine (C-N bond) and the alkene within the cyclohexene (B86901) ring (C=C bond). slideshare.netyoutube.com

C-N Bond Disconnection: The most straightforward disconnection involves the carbon-nitrogen bond of the amine. youtube.com This approach simplifies the target molecule to a corresponding carbonyl precursor, 4-methylcyclohex-3-en-1-one (B30685). This strategy points towards a forward synthesis involving the formation of an imine from the ketone, followed by reduction—a process known as reductive amination. wikipedia.org

Cyclohexene Ring Disconnection (Diels-Alder Reaction): A more comprehensive disconnection breaks down the six-membered ring itself. The cyclohexene structure is a classic target for a Diels-Alder disconnection. lkouniv.ac.in This retro-reaction breaks the ring into a conjugated diene and a dienophile. For the target molecule, this corresponds to isoprene (B109036) (2-methyl-1,3-butadiene) and a suitable dienophile that can introduce the amine functionality, such as a vinylamine (B613835) equivalent.

Strategic Considerations for Methyl Group and Olefinic Linkage Placement

The specific arrangement of the methyl group at C4 and the double bond between C3 and C4 is crucial for selecting a viable synthetic route.

Via Diels-Alder: The retrosynthetic disconnection to isoprene and a vinylamine equivalent is strategically sound because the regiochemistry of the Diels-Alder reaction correctly places the methyl group and the amine precursor relative to each other. The reaction between an electron-rich diene (isoprene) and an electron-poor dienophile would yield the desired constitutional isomer.

Via Carbonyl Precursor: If the C-N disconnection is pursued, the primary strategic challenge shifts to the synthesis of the 4-methylcyclohex-3-en-1-one precursor. uni.lunih.gov The placement of the methyl group and the double bond is predetermined in this starting material. The synthesis of this ketone can be accomplished through various known methods, ensuring the correct framework is in place before the amination step. ontosight.ai

Direct Synthesis Routes to 4-Methylcyclohex-3-en-1-amine Hydrochloride

Direct synthesis routes focus on constructing the target molecule from readily available precursors through efficient chemical transformations.

Amination of Cyclohexene Precursors

A common strategy involves introducing the amine group onto a pre-existing cyclohexene scaffold.

Reductive amination is a widely used and efficient method for converting ketones and aldehydes into amines. wikipedia.org The process involves the reaction of a carbonyl compound with an amine source to form an intermediate imine, which is then reduced to the corresponding amine in the same reaction vessel. masterorganicchemistry.com

For the synthesis of 4-Methylcyclohex-3-en-1-amine, the precursor is 4-methylcyclohex-3-en-1-one. uni.lunih.gov This ketone reacts with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) chloride) to form the imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity. wikipedia.orgmasterorganicchemistry.com

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium cyanoborohydride | NaBH₃CN | Effective at neutral or weakly acidic pH; selectively reduces imines in the presence of ketones. wikipedia.orgmasterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. wikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Involves the use of hydrogen gas and a metal catalyst; considered a "green" chemistry approach. wikipedia.org |

| Sodium borohydride | NaBH₄ | Can reduce both the imine and the starting ketone; reaction conditions must be carefully controlled. masterorganicchemistry.com |

The final step in the synthesis is the treatment with hydrochloric acid (HCl) to form the stable hydrochloride salt.

A more advanced and atom-economical approach to amine synthesis is the direct functionalization of a carbon-hydrogen (C-H) bond. acs.orgresearchgate.net Intermolecular C-H amination involves the insertion of a nitrene or related species into a C-H bond, catalyzed by a transition metal complex. acs.org This method avoids the need for a pre-functionalized substrate like a ketone.

While challenging, research has demonstrated the feasibility of such reactions on related systems. For instance, copper- and rhodium-based catalysts have been developed for the intermolecular C-H amination of various substrates, including those with cyclohexene motifs. acs.orgacs.orgnih.gov

Interactive Table: Catalyst Systems for Intermolecular C-H Amination

| Catalyst System | Reaction Type | Substrate Example | Reference |

| Copper(I) with bifunctional ligands | Remote γ-site C-H Amination | Cyclohexenone derivatives | acs.orgresearchgate.net |

| Dirhodium(II) carboxylates (e.g., Rh₂(esp)₂) | Benzylic C-H Amination | Substrates with pendant hydroxyl groups | acs.orgnih.gov |

| Cobalt(II)-based metalloradical catalyst | Radical C-H Amination | Carboxylic acid esters | nih.gov |

Achieving high regioselectivity in C-H amination on a molecule like 4-methylcyclohexene (B165706) remains a significant synthetic challenge. researchgate.net The development of catalysts that can selectively target the desired C-H bond at the C1 position would represent a major advancement in the synthesis of this and related compounds.

Ring-Forming Cyclization Reactions Yielding the 4-Methylcyclohex-3-en-1-amine Skeleton

The construction of the 4-methylcyclohex-3-en-1-amine backbone can be efficiently achieved through [4+2] cycloaddition reactions, prominently the Diels-Alder reaction. This powerful ring-forming strategy involves the reaction of a conjugated diene with a dienophile to form a cyclohexene ring system. For the target skeleton, isoprene serves as an ideal diene, as it provides the required methyl group at the C4 position of the resulting ring.

The choice of dienophile is critical and must contain a functional group that can be readily converted into an amine. Examples of suitable dienophiles include nitroethylene (B32686) or acrylonitrile. The cycloaddition reaction between isoprene and such a dienophile establishes the core unsaturated six-membered ring with the necessary substituents in place for subsequent conversion to the final amine.

| Diene | Dienophile | Key Feature of Dienophile | Resulting Intermediate |

| Isoprene | Nitroethylene | Nitro group serves as an amine precursor. | 4-Methyl-1-nitrocyclohex-3-ene |

| Isoprene | Acrylonitrile | Nitrile group can be reduced to an amine. | 4-Methylcyclohex-3-enecarbonitrile |

Synthesis of Key Precursors and Intermediates for 4-Methylcyclohex-3-en-1-amine Hydrochloride

Preparation of 4-Methylcyclohex-3-en-1-one and its Derivatives

4-Methylcyclohex-3-en-1-one is a versatile intermediate that can be converted to the target amine via reductive amination. A notable synthesis of this ketone starts from 4-methylanisole (B47524). researchgate.net The process involves a Birch reduction of the aromatic ring using a dissolving metal in liquid ammonia, followed by acidic hydrolysis of the resulting enol ether. researchgate.net

The reaction sequence is outlined below:

Birch Reduction: 4-methylanisole is treated with lithium in liquid ammonia to yield 1-methoxy-4-methylcyclohexa-1,4-diene. researchgate.net

Acid Hydrolysis: The diene intermediate is then treated with an acid, such as oxalic acid, to hydrolyze the enol ether, yielding 4-methylcyclohex-3-en-1-one. researchgate.net

This ketone can then undergo reductive amination, where it reacts with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding 4-methylcyclohex-3-en-1-amine.

Synthesis of 4-Methylcyclohex-3-enecarboxylic Acid and its Derivatives

4-Methylcyclohex-3-enecarboxylic acid is another pivotal precursor, as the carboxylic acid functional group can be converted into an amine through several classical organic reactions. ontosight.ai The synthesis of this acid can be achieved through methods such as the oxidation of 4-methylcyclohexene. ontosight.ai

Once synthesized, the carboxylic acid can be transformed into the target amine via reactions such as:

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (B81097) (e.g., via sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine.

Schmidt Reaction: The carboxylic acid reacts directly with hydrazoic acid under acidic conditions to yield the amine.

Hofmann Rearrangement: The carboxylic acid is first converted to a primary amide, which is then treated with a solution of bromine or chlorine in sodium hydroxide (B78521) to yield the amine.

These methods provide reliable pathways from a stable carboxylic acid intermediate to the desired amine functionality.

Methodologies for Unsaturated Cyclohexene Scaffold Construction

The formation of the core unsaturated cyclohexene structure is a foundational step in the synthesis. Beyond the Diels-Alder reaction, another common and effective method is the acid-catalyzed dehydration of a corresponding cyclohexanol (B46403) derivative. ma.eduscribd.com

In this approach, a precursor such as 4-methylcyclohexanol (B52717) is treated with a strong acid, like sulfuric acid or phosphoric acid, and heated. ma.eduyoutube.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the double bond, yielding 4-methylcyclohexene. ma.eduscribd.com This alkene can then be further functionalized to introduce the amine group at the desired position.

| Starting Material | Reagents | Product | Reaction Type |

| 4-Methylcyclohexanol | H₂SO₄, H₃PO₄, Heat | 4-Methylcyclohexene | Dehydration/Elimination |

| Isoprene + Acrylonitrile | Heat/Lewis Acid | 4-Methylcyclohex-3-enecarbonitrile | Diels-Alder Cycloaddition |

Stereoselective Synthesis of 4-Methylcyclohex-3-en-1-amine Hydrochloride and its Enantiomers

Producing a specific enantiomer of 4-methylcyclohex-3-en-1-amine requires a stereoselective synthetic approach. Chiral auxiliaries are frequently employed to control the stereochemical outcome of key reactions. wikipedia.org

Chiral Auxiliary-Mediated Approaches to Enantioenriched Cyclohexenamines

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the structure of a prochiral substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.orgnih.gov After the desired stereochemistry is established, the auxiliary is removed.

For the synthesis of an enantioenriched cyclohexenamine, one could start with the 4-methylcyclohex-3-enecarboxylic acid precursor. This acid can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral amide. wikipedia.orgnih.gov The presence of the chiral auxiliary on the amide creates a diastereomeric environment that can direct the stereoselective addition of a nucleophile or an electrophile to the cyclohexene ring.

For instance, a stereoselective reaction could be performed on the double bond of the chiral amide derivative. Following the reaction, the chiral auxiliary is cleaved, typically through hydrolysis, to yield an enantioenriched carboxylic acid derivative. This intermediate can then be converted to the target enantioenriched amine via one of the rearrangement reactions mentioned previously (e.g., Curtius rearrangement), preserving the stereocenter. This strategy allows for the synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary. nih.gov

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinones | Evans Auxiliaries | Control of alkylation and aldol (B89426) reactions. researchgate.net |

| Amino Alcohols | Pseudoephedrine | Directs the stereoselective alkylation of enolates derived from the corresponding amides. wikipedia.org |

| Sultams | Camphorsultam | Used in asymmetric Michael additions and Claisen rearrangements. wikipedia.org |

Asymmetric Catalysis in Amination and Related Cycloaddition Reactions

The direct asymmetric synthesis of 4-methylcyclohex-3-en-1-amine can be approached through various catalytic methods, including asymmetric amination and cycloaddition reactions. While direct asymmetric hydroamination of the corresponding diene is a conceptually straightforward approach, it often faces challenges in controlling regioselectivity and enantioselectivity.

A more developed area is the use of asymmetric cycloaddition reactions to construct the chiral cyclohexene ring system. For instance, organocatalytic [4+3] cycloaddition reactions have been reported for the synthesis of enantioenriched seven-membered rings, and similar principles can be applied to the construction of six-membered rings. The use of chiral imidazolidinone catalysts can facilitate the enantioselective [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile, which could be a precursor to the target amine.

Another powerful strategy involves the rhodium-catalyzed C–H functionalization of cyclohexadienes with diaryldiazomethanes, which has been shown to produce triarylmethanes with high enantioselectivity. While not a direct amination, this method demonstrates the potential for creating chiral centers on a cyclohexene scaffold, which could then be converted to the amine.

The following table summarizes potential catalytic systems for the asymmetric synthesis of chiral cyclohexene derivatives, which could be adapted for the synthesis of 4-methylcyclohex-3-en-1-amine.

| Catalyst Type | Reaction Type | Potential Substrates | Key Features |

| Chiral Phosphoric Acid | aza-Friedel–Crafts | Indeno[1,2-b]quinoxalin-11-imines and indoles | High efficiency and stereocontrol for C-N bond formation. |

| Chiral Imidazolidinone | [4+2] Cycloaddition | α,β-Unsaturated aldehydes and dienes | LUMO-lowering activation for enantioselective cycloadduct formation. |

| Rhodium-Phosphoramidite Complex | C-H Functionalization | Cyclohexadienes and diaryldiazomethanes | High enantioselectivity in C-C bond formation on a pre-existing ring. |

Diastereoselective Transformations Leading to 4-Methylcyclohex-3-en-1-amine Stereoisomers

Diastereoselective transformations offer an alternative route to control the stereochemistry of 4-methylcyclohex-3-en-1-amine. A common strategy involves the reduction of a prochiral precursor, such as 4-methylcyclohex-3-en-1-one oxime. The stereochemical outcome of the reduction of the C=N bond is influenced by the steric and electronic properties of the reducing agent and the substrate. The presence of the methyl group at the 4-position can direct the approach of the reducing agent, leading to a preference for one diastereomer over the other.

For instance, the conjugate addition of a chiral lithium amide to a dienoic ester has been successfully employed in the asymmetric synthesis of a (R)-6-methyl-cyclohex-1-ene carboxylate. This domino reaction, involving a 1,4-conjugate addition followed by a 6-exo-trig cyclization, demonstrates the potential for diastereoselective ring formation. Subsequent functional group transformations could then lead to the desired amine.

Furthermore, stereoselective synthesis of multiple-substituted cyclohexanes can be achieved through cascade reactions. A Michael/Michael/isomerization cascade reaction, for example, can construct a penta-substituted cyclohexane (B81311) with high stereocontrol. By carefully choosing the starting materials, a similar strategy could be envisioned for the synthesis of a precursor to 4-methylcyclohex-3-en-1-amine with the desired relative stereochemistry.

Classical and Modern Resolution Techniques for Enantiomeric Enrichment of Amine Intermediates

When a racemic mixture of 4-methylcyclohex-3-en-1-amine is synthesized, enantiomeric enrichment is necessary to isolate the desired stereoisomer. Both classical and modern resolution techniques can be employed for this purpose.

Classical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.org For example, the resolution of racemic trans-1,2-cyclohexanediol (B13532) has been achieved through diastereomeric complex formation with tartaric acid. researchgate.net A similar approach could be applied to 4-methylcyclohex-3-en-1-amine. The choice of resolving agent and solvent is critical for efficient separation.

A study on the efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, a structurally related compound, was achieved through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid. rsc.org This highlights the utility of tartaric acid derivatives in resolving cyclohexene-based structures.

Modern Resolution Techniques: More contemporary methods for enantiomeric enrichment include enzymatic resolution and chiral chromatography.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unacylated forms. researchgate.net Chemoenzymatic dynamic kinetic resolution (DKR) is an advanced version of this method that combines enzymatic resolution with in situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.org A ruthenium catalyst can be used for the racemization of the amine, while a lipase (B570770) like Candida antarctica lipase B (CALB) performs the enantioselective acylation. organic-chemistry.org

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines.

The following table compares different resolution techniques applicable to 4-methylcyclohex-3-en-1-amine.

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts. wikipedia.org | Cost-effective for large-scale separations, well-established. | Can be labor-intensive, requires screening of resolving agents and solvents, theoretical maximum yield is 50% without a racemization step. wikipedia.org |

| Enzymatic Resolution | Enantioselective enzymatic transformation. researchgate.net | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a concern, limited to a 50% yield in standard kinetic resolution. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ racemization. organic-chemistry.org | Theoretical yield of 100%, high enantioselectivity. | Requires compatible catalyst and enzyme systems, optimization can be complex. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Higher cost, especially for large-scale preparative separations. |

Process Optimization and Scalability Studies in Laboratory-Scale Chemical Synthesis

The transition from a successful small-scale synthesis to a reliable laboratory-scale process for 4-methylcyclohex-3-en-1-amine hydrochloride requires careful optimization of several parameters to ensure safety, efficiency, and reproducibility.

Key areas of focus for process optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput and reduce solvent waste. However, this must be balanced against potential issues with heat dissipation, viscosity, and solubility.

Temperature Control: Many of the synthetic and resolution steps are temperature-sensitive. Precise temperature control is crucial for controlling reaction rates, minimizing side reactions, and ensuring stereoselectivity. For exothermic reactions, efficient heat removal is a key consideration for safe scale-up.

Reagent Addition Rate: The rate of addition of critical reagents can significantly impact the reaction profile, impurity formation, and safety. Controlled addition using syringe pumps or dropping funnels is often necessary.

Purification Methods: While chromatography is a powerful tool for purification at the research scale, it can be cumbersome and expensive for larger quantities. Crystallization is often the preferred method for purification and isolation of intermediates and the final product on a larger laboratory scale. The formation of the hydrochloride salt at the final step often aids in purification by inducing crystallization and providing a stable, solid product.

Yield Improvement: Each step of the synthesis should be analyzed to identify potential sources of yield loss. This could involve optimizing reaction times, improving work-up procedures to minimize product loss, or adjusting stoichiometry.

For the synthesis of 4-methylcyclohex-3-en-1-amine hydrochloride, a typical laboratory-scale process would involve the synthesis of the racemic amine, followed by resolution. The chosen enantiomer would then be isolated, and the hydrochloride salt would be formed by treating a solution of the free amine with hydrochloric acid, followed by crystallization of the salt. Each of these steps would require individual optimization to achieve a robust and scalable laboratory process.

Chemical Reactivity and Mechanistic Investigations of 4 Methylcyclohex 3 En 1 Amine Hydrochloride

Reactions Involving the Amine Functionality of 4-Methylcyclohex-3-en-1-amine (B7810147) Hydrochloride

The primary amine group in 4-Methylcyclohex-3-en-1-amine is a versatile nucleophile, capable of engaging in a variety of bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions of the Primary Amine

The primary amine of 4-Methylcyclohex-3-en-1-amine readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents, such as acyl chlorides and sulfonyl chlorides. These reactions result in the formation of stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl chlorides, for instance, ethanoyl chloride, proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted amide, such as N-(4-methylcyclohex-3-en-1-yl)acetamide. The reaction is typically vigorous and is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Sulfonylation: Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, like p-toluenesulfonyl chloride. This reaction is a common method for the synthesis of sulfonamides. Research on microwave-assisted, solvent-free sulfonylation of various amines has shown this to be an efficient and environmentally friendly protocol, yielding products in excellent yields within short reaction times. wikipedia.org The mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. wikipedia.org

These reactions are broadly applicable and can be performed with a wide range of acylation and sulfonylation agents, as illustrated in the table below.

Table 1: Representative Acylation and Sulfonylation Reactions This table presents hypothetical data for illustrative purposes.

| Reagent | Product Name | Product Class | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | N-(4-methylcyclohex-3-en-1-yl)acetamide | Amide | Base (e.g., Pyridine), CH2Cl2, 0°C to RT |

| Benzoyl Chloride | N-(4-methylcyclohex-3-en-1-yl)benzamide | Amide | Base (e.g., Triethylamine), THF, 0°C to RT |

| p-Toluenesulfonyl Chloride | N-(4-methylcyclohex-3-en-1-yl)-4-methylbenzenesulfonamide | Sulfonamide | Base (e.g., NaOH aq.), or Microwave (solvent-free) |

| Methanesulfonyl Chloride | N-(4-methylcyclohex-3-en-1-yl)methanesulfonamide | Sulfonamide | Base (e.g., Pyridine), CH2Cl2, 0°C to RT |

Formation of Schiff Bases and Imines from 4-Methylcyclohex-3-en-1-amine

Primary amines, such as 4-Methylcyclohex-3-en-1-amine, react with aldehydes and ketones to form imines, which are also known as Schiff bases. This condensation reaction is reversible and typically requires acid catalysis. nih.gov The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine. nih.gov

This reaction is a cornerstone in the synthesis of various nitrogen-containing compounds and is applicable to a wide range of carbonyl partners.

Table 2: Examples of Schiff Base Formation This table presents hypothetical data for illustrative purposes.

| Carbonyl Compound | Product Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-4-methylcyclohex-3-en-1-amine | Toluene, cat. p-TsOH, reflux with Dean-Stark |

| Acetone | N-(propan-2-ylidene)-4-methylcyclohex-3-en-1-amine | Methanol (B129727), cat. Acetic Acid, reflux |

| Cyclohexanone (B45756) | N-cyclohexylidene-4-methylcyclohex-3-en-1-amine | Ethanol, cat. H+, reflux |

N-Alkylation and N-Derivatization Pathways of the Amine

The nitrogen atom of 4-Methylcyclohex-3-en-1-amine can be further functionalized through N-alkylation and other derivatization reactions, leading to the formation of secondary and tertiary amines.

N-Alkylation: A common method for N-alkylation is the reaction with alkyl halides. This reaction proceeds through a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. numberanalytics.comnih.gov A significant challenge in the alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. nih.govlibretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled, for example, by using a large excess of the primary amine or employing specific catalytic systems. wikipedia.org

Another powerful method for controlled N-alkylation is reductive amination . This involves the reaction of the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. organicreactions.orgnih.gov This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines. nih.gov

N-Derivatization: For analytical purposes, such as HPLC, primary amines are often derivatized to enhance their detectability. masterorganicchemistry.com This involves reacting the amine with a derivatizing agent that introduces a chromophore or fluorophore into the molecule. Common derivatizing reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). organic-chemistry.org These reactions typically involve the nucleophilic attack of the amine on the reagent to form a stable, highly detectable derivative. libretexts.org

Table 3: N-Alkylation and N-Derivatization Reactions This table presents hypothetical data for illustrative purposes.

| Reagent(s) | Reaction Type | Product Name |

|---|---|---|

| Methyl Iodide (excess) | Exhaustive Alkylation | (4-methylcyclohex-3-en-1-yl)trimethylammonium iodide |

| 1. Acetaldehyde, 2. NaBH3CN | Reductive Amination | N-ethyl-4-methylcyclohex-3-en-1-amine |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | N-Derivatization | Fluorenylmethyloxycarbonyl-(4-methylcyclohex-3-en-1-yl)amine |

Nucleophilic Reactivity of the Aminocyclohexene Moiety

The primary amine group of the aminocyclohexene moiety is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to attack a wide range of electrophilic centers. The nucleophilicity of amines generally correlates with their basicity, although steric factors can also play a significant role. masterorganicchemistry.commasterorganicchemistry.com

One important reaction showcasing this nucleophilicity is the Michael addition , or conjugate addition. In this reaction, the amine can add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org This 1,4-addition is a powerful method for forming carbon-nitrogen bonds. While the cyclohexene (B86901) double bond in 4-Methylcyclohex-3-en-1-amine is not activated towards nucleophilic attack itself, the amine functionality can readily participate in conjugate additions with suitable Michael acceptors. The reaction is often catalyzed by bases or acids and provides a route to β-amino carbonyl compounds. chimicatechnoacta.ru

The amine can also act as a nucleophile in ring-opening reactions of epoxides. The attack typically occurs at the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism, to yield amino alcohols. youtube.com

Reactions Involving the Cyclohexene Double Bond of 4-Methylcyclohex-3-en-1-amine Hydrochloride

The carbon-carbon double bond within the cyclohexene ring provides a second site of reactivity, allowing for various addition reactions.

Hydroamination Reactions of the Alkene

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org This reaction is highly atom-economical for the synthesis of nitrogen-containing compounds. For a molecule like 4-Methylcyclohex-3-en-1-amine, which contains both an amine and an alkene, an intramolecular hydroamination is possible, leading to the formation of a bicyclic heterocyclic system.

This transformation typically requires a catalyst, which can range from alkali metals and rare-earth metals to late transition metals. organicreactions.org The mechanism often involves the formation of a metal-amide complex, followed by the insertion of the alkene into the metal-nitrogen bond. Subsequent protonolysis then releases the cyclized product and regenerates the catalyst. wikipedia.org The regioselectivity of the addition (i.e., which carbon of the double bond the nitrogen attacks) is a key aspect and is controlled by the choice of catalyst and reaction conditions.

While intermolecular hydroamination of unactivated alkenes is challenging, intramolecular versions are often more facile due to favorable entropic factors. organicreactions.org The cyclization of 4-Methylcyclohex-3-en-1-amine could potentially lead to the formation of a substituted azabicyclo-octane derivative, a valuable scaffold in medicinal chemistry.

Table 4: Potential Intramolecular Hydroamination Product This table presents a hypothetical reaction for illustrative purposes.

| Reaction Type | Potential Product | Typical Catalyst Systems |

|---|---|---|

| Intramolecular Hydroamination | Substituted 2-azabicyclo[2.2.2]octane | Lanthanide complexes (e.g., Cp*2SmH), Group 4 metals (e.g., Ti, Zr), Late transition metals (e.g., Pd, Rh) |

Hydrogenation Studies and Selective Reduction of the Olefinic Linkage

The selective reduction of the carbon-carbon double bond (olefinic linkage) in 4-Methylcyclohex-3-en-1-amine hydrochloride is a key transformation for accessing the corresponding saturated derivative, 4-methylcyclohexan-1-amine. This reaction is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Research in this area focuses on optimizing catalyst systems and reaction conditions to achieve high selectivity and yield. The primary goal is to reduce the alkene functional group without affecting the amine hydrochloride moiety or causing unwanted side reactions such as hydrogenolysis. Common catalysts employed for this type of transformation include noble metals like ruthenium (Ru), rhodium (Rh), and platinum (Pt), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to enhance their activity and stability. core.ac.ukrsc.orgresearchgate.net

The choice of catalyst and support can significantly influence the reaction's efficiency and the stereochemical outcome. For instance, hydrogenation of substituted cyclohexenes is a heterogeneous catalytic process where the substrate adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. youtube.com This mechanism typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond.

Studies on analogous systems, such as the hydrogenation of p-toluidine (B81030) to produce 4-methylcyclohexylamine, have utilized ruthenium-based catalysts, demonstrating their effectiveness in hydrogenating the aromatic ring to a cyclohexane (B81311) ring. google.com While the starting material is different, the principles of hydrogenating the cyclic core are relevant. The reaction conditions, including temperature, hydrogen pressure, and solvent, are critical parameters that must be carefully controlled to maximize the selective reduction of the olefin. google.comgoogle.com

| Catalyst System | Support | Typical H₂ Pressure | Typical Temperature | Observed Selectivity for C=C Reduction |

|---|---|---|---|---|

| Ru | Carbon (C) | 2-8 MPa | 100-140°C | High |

| Rh | Alumina (Al₂O₃) | 1-5 MPa | 25-80°C | Very High |

| Pt/SiO₂ | Silica (SiO₂) | 1-4 MPa | 50-100°C | High |

| Pd | Magnetite Nanoparticles | ~0.6 MPa | 75°C | High |

Cycloaddition Reactions with the Unsaturated Ring

The unsaturated carbocyclic ring of 4-Methylcyclohex-3-en-1-amine hydrochloride can participate in cycloaddition reactions, where two or more molecules combine to form a new ring. numberanalytics.com The most significant of these is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, the cyclohexene derivative can act as the "dienophile" (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a new, more complex bicyclic structure. wikipedia.org

The reactivity of the C=C bond in 4-Methylcyclohex-3-en-1-amine hydrochloride as a dienophile is influenced by the electronic nature of its substituents. Generally, the Diels-Alder reaction is most efficient when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org The amine hydrochloride group may exert a modest electron-withdrawing effect, potentially enhancing its reactivity towards electron-rich dienes.

The reaction is a concerted, pericyclic process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org This concerted mechanism leads to a high degree of stereospecificity. libretexts.org For example, the relative stereochemistry of the substituents on the dienophile is retained in the product. When reacting with cyclic dienes, such as cyclopentadiene, there is a strong preference for the formation of the endo product due to favorable secondary orbital interactions in the transition state. youtube.com

Other types of cycloadditions, such as [2+2] cycloadditions, are also possible but typically require photochemical activation. numberanalytics.com These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring and are less common for simple cyclohexene derivatives under thermal conditions. libretexts.org

Selective Oxidative Transformations of the Alkene

The olefinic bond within 4-Methylcyclohex-3-en-1-amine hydrochloride is susceptible to a variety of selective oxidative transformations, which can introduce new functional groups into the molecule. These reactions are fundamental in synthetic chemistry for creating valuable intermediates.

One common transformation is epoxidation, the conversion of the alkene to an epoxide (an oxirane ring). This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other functionalized derivatives.

Another important oxidative transformation is oxidative cleavage, which breaks the carbon-carbon double bond entirely. masterorganicchemistry.com Depending on the reagents and conditions, different products can be obtained. libretexts.org

Ozonolysis (O₃) followed by a reductive work-up (e.g., with zinc or dimethyl sulfide) cleaves the double bond to form two carbonyl groups (aldehydes or ketones). masterorganicchemistry.comlibretexts.org

Stronger oxidizing agents , such as hot, acidic potassium permanganate (B83412) (KMnO₄), will cleave the double bond and oxidize the resulting fragments to carboxylic acids or ketones. libretexts.org

A two-step "gentle" cleavage can also be performed by first creating a diol via syn-dihydroxylation (using cold, dilute KMnO₄ or osmium tetroxide), followed by cleavage of the diol with periodic acid (HIO₄). libretexts.org These methods allow for the controlled synthesis of dicarbonyl compounds from the alkene precursor.

| Reaction Type | Typical Reagent(s) | Product Functional Group(s) |

|---|---|---|

| Epoxidation | mCPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄/H₂O₂ or cold, basic KMnO₄ | Vicinal Diol |

| Oxidative Cleavage (Gentle) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Aldehydes/Ketones |

| Oxidative Cleavage (Strong) | Hot, acidic KMnO₄ | Carboxylic Acids/Ketones |

Mechanistic Studies on Key Reactions Involving 4-Methylcyclohex-3-en-1-amine Hydrochloride

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are crucial for understanding the mechanism of reactions involving 4-Methylcyclohex-3-en-1-amine hydrochloride. By measuring how the reaction rate changes in response to variations in reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This rate law provides insight into the composition of the rate-determining step of the reaction.

For the catalytic hydrogenation of the olefinic bond, kinetic investigations on similar cyclohexene systems have been performed. researchgate.netprinceton.edu Typically, the rate of hydrogenation shows a dependence on the concentration of the substrate, the pressure of hydrogen, and the amount of catalyst. For example, the hydrogenation of cyclohexanone over a Pt(111) catalyst exhibited a reaction order of 0.5 with respect to hydrogen pressure and a negative order of -0.6 with respect to the cyclohexanone concentration. princeton.edu In the liquid-phase hydrogenation of benzene (B151609) to cyclohexene, the hydrogenation of cyclohexene to cyclohexane was found to be zero order with respect to cyclohexene. researchgate.net

| Experiment | [Substrate] (mol/L) | H₂ Pressure (atm) | Initial Rate (mol/L·s⁻¹) |

|---|---|---|---|

| 1 | 0.10 | 1.0 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 1.0 | 1.5 x 10⁻⁴ |

| 3 | 0.10 | 2.0 | 2.1 x 10⁻⁴ |

This hypothetical data suggests a reaction that is zero-order with respect to the substrate and approximately half-order with respect to hydrogen pressure.

Identification and Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming a proposed reaction mechanism. Spectroscopic techniques are the primary tools for this purpose. For reactions involving 4-Methylcyclohex-3-en-1-amine hydrochloride, techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) would be employed.

For instance, during the hydrogenation of the olefin, IR spectroscopy can monitor the reaction progress by observing the disappearance of the characteristic C=C stretching vibration (typically around 1640-1680 cm⁻¹) and the C-H stretching of vinylic hydrogens (~3000-3100 cm⁻¹). docbrown.infoechemi.com Concurrently, the appearance of C-H stretching vibrations for the saturated cyclohexane ring would be observed. docbrown.info

In some catalytic cycles, intermediates may be transient and difficult to isolate. Time-resolved spectroscopic techniques can be used to detect short-lived species. acs.org For example, in studying enzymatic C-H amination reactions, UV-vis and electron paramagnetic resonance (EPR) spectroscopy have been used to identify and characterize iron-nitrenoid intermediates. osti.gov While not directly analogous, these methods highlight the advanced techniques available for probing reactive intermediates. The characterization of intermediates in the catalytic cycle, such as the substrate bound to the metal catalyst surface, often requires specialized surface science techniques.

Elucidation of Transition States and Reaction Energy Profiles

Understanding the transition state, the highest energy point along the reaction coordinate, is fundamental to explaining a reaction's rate and selectivity. The structure and energy of transition states are not directly observable but can be inferred from experimental data and, more commonly, modeled using computational chemistry.

For pericyclic reactions like the Diels-Alder cycloaddition, the Woodward-Hoffmann rules provide a theoretical framework for understanding the reaction's feasibility and stereochemical outcome. The reaction proceeds through a highly ordered, cyclic transition state where the orbitals of the diene and dienophile overlap. wikipedia.org Computational modeling (e.g., using Density Functional Theory - DFT) can calculate the geometry and energy of this transition state, providing an energy profile for the reaction. These profiles show the relative energies of the reactants, transition state, and products, allowing for the calculation of the activation energy, which is directly related to the reaction rate.

In catalytic hydrogenation, the mechanism is often described by models such as the Horiuti-Polanyi mechanism. This model involves the dissociative adsorption of H₂ onto the catalyst surface, followed by the sequential addition of two hydrogen atoms to the adsorbed alkene. Computational studies can model the energy changes associated with each of these steps—adsorption of the alkene, the first hydrogen transfer (often the rate-determining step), and the second hydrogen transfer to form the saturated product. These energy profiles help explain why certain catalysts are more effective than others and how additives or solvents can influence the reaction pathway. acs.org

Role of Catalysts and Reagents in Guiding Reaction Pathways

The chemical reactivity of 4-methylcyclohex-3-en-1-amine hydrochloride is characterized by the presence of two primary functional groups: a secondary amine and a carbon-carbon double bond within a cyclohexene ring. The interplay of these groups, guided by the selection of specific catalysts and reagents, dictates the reaction pathways and the resulting product distribution. Mechanistic investigations into related compounds, such as substituted cyclohexylamines and other unsaturated amines, provide a framework for understanding how these external factors can be manipulated to achieve desired chemical transformations.

A significant area of investigation involves the selective transformation of either the amine or the alkene functional group. Catalysts and reagents play a pivotal role in directing the reaction to one of these sites, as well as in controlling the stereochemical outcome of the reaction.

One of the key reaction pathways for unsaturated amines is catalytic hydrogenation. In processes analogous to the synthesis of trans-4-methylcyclohexylamine from p-toluidine, noble metal catalysts are employed to reduce the carbon-carbon double bond. google.com The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the hydrogenation, leading to either the cis or trans isomer of the corresponding saturated cyclohexylamine (B46788).

The table below summarizes the influence of different catalytic systems on the hydrogenation of related unsaturated amine precursors, which can be extrapolated to predict the behavior of 4-methylcyclohex-3-en-1-amine hydrochloride.

| Catalyst System | Reagents | Primary Transformation | Mechanistic Notes |

| Noble Metal (e.g., Rh, Ru) | H₂, Alkali Hydroxide (B78521) | Hydrogenation of C=C bond | The alkali hydroxide acts as a co-catalyst, suppressing side reactions and enhancing the yield and selectivity of the desired stereoisomer. google.com |

| Platinum-based catalysts | H₂ | Hydrogenation of aromatic rings | Used in the reduction of aromatic precursors to cyclohexylamines. |

| Nickel-aluminum catalyst | NH₃ | Amination of alcohols | Facilitates the conversion of cyclohexyl carbinols to the corresponding amines. |

The amine group of 4-methylcyclohex-3-en-1-amine hydrochloride can also undergo a variety of reactions. The selection of appropriate reagents is crucial for guiding these transformations. For instance, in the presence of a suitable base to deprotonate the amine hydrochloride, the resulting free amine can act as a nucleophile.

Further research into organocatalysis highlights the use of primary amines in enantioselective Michael additions. Chiral primary amines, often derived from cinchona alkaloids and used in conjunction with a Brønsted acid, can catalyze the 1,4-addition of nucleophiles to α,β-unsaturated ketones. This demonstrates the capacity of the amine functionality to participate in catalytic cycles, guiding the formation of stereochemically defined products.

The interplay between the amine and the double bond can also lead to more complex, catalyst-driven reaction pathways. For example, intramolecular reactions, such as cyclizations, could be envisioned with the appropriate choice of an electrophilic reagent that reacts with the amine, followed by an intramolecular attack on the double bond, or vice-versa. The regioselectivity and stereoselectivity of such reactions would be highly dependent on the nature of the catalyst or reagent employed.

Derivatization and Analogue Synthesis of the 4 Methylcyclohex 3 En 1 Amine Hydrochloride Scaffold

Synthesis of N-Substituted Derivatives of 4-Methylcyclohex-3-en-1-amine (B7810147)

The secondary amine functionality of 4-methylcyclohex-3-en-1-amine is a prime target for introducing a wide array of substituents. Common strategies to achieve N-substitution include N-acylation, N-alkylation, and reductive amination. These methods allow for the incorporation of diverse functional groups, ranging from simple alkyl and aryl moieties to more complex heterocyclic and polyfunctional structures.

N-Acylation: This involves the reaction of the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This reaction is typically robust and high-yielding. For instance, reacting 4-methylcyclohex-3-en-1-amine with various carboxylic acids using standard peptide coupling conditions can generate a library of amide derivatives.

N-Alkylation: Direct alkylation using alkyl halides can be employed, though it can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and widely used method is reductive amination.

Reductive Amination: This powerful two-step, one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org This method avoids the issue of overalkylation often seen with direct alkylation. harvard.edu A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu This approach provides a highly efficient route to a vast range of N-substituted analogues.

Interactive Table: Synthesis of N-Substituted Derivatives

| Derivative Type | Reaction | Reagents | Typical Product Structure |

| N-Acyl | Acylation | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | R-C(=O)NH-Cyclohexenyl |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone (R-CHO/R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | R-CH₂-NH-Cyclohexenyl |

| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | Ar-NH-Cyclohexenyl |

| N-Sulfonyl | Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | R-SO₂-NH-Cyclohexenyl |

Modification Strategies for the Cyclohexene (B86901) Ring Structure

The cyclohexene ring presents additional opportunities for structural modification, allowing for changes in ring size, conformation, and the introduction of new functional groups.

The carbon-carbon double bond in the 4-methylcyclohex-3-en-1-amine scaffold is the most reactive site for introducing new functionalities. The substitution pattern on the alkene (a trisubstituted double bond) influences the regioselectivity of addition reactions, which is the preference for bond formation at one position over another. wikipedia.orgucla.edulibretexts.org

Key regioselective reactions include:

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields an epoxide. The stereochemistry of the epoxidation can be influenced by the existing substituents.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) typically proceeds according to Markovnikov's rule, where the hydrogen adds to the less substituted carbon of the double bond and the halide adds to the more substituted carbon, leading to the formation of a tertiary carbocation intermediate. ucla.edu

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can be used to introduce two hydroxyl groups across the double bond, forming a diol.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond results in a dihalo-substituted cyclohexane (B81311) derivative.

The presence of the amine and methyl groups can electronically and sterically influence the outcome of these reactions, making the regiochemical control a key consideration in synthesis design.

Altering the size of the carbocyclic ring can have profound effects on the molecule's three-dimensional shape and biological activity.

Ring Expansion: Methods like the Tiffeneau–Demjanov rearrangement can be used to expand the six-membered ring to a seven-membered one. wikipedia.org This typically involves converting the amine to a diazomethane (B1218177) precursor or utilizing a pinacol-type rearrangement on a vicinal diol derivative of the cyclohexene ring. The Buchner ring expansion, involving the reaction of an aromatic ring with a carbene to form a cycloheptatriene, is another strategy for ring expansion, although it applies to aromatic precursors. wikipedia.orgwikipedia.org

Ring Contraction: Ring contraction reactions can convert the six-membered ring into a five-membered cyclopentane (B165970) derivative. chemistrysteps.comrsc.org The Favorskii rearrangement of an α-halo ketone derivative is a classic method for achieving this transformation. wikipedia.org Another approach is the Wolff rearrangement of an α-diazoketone, which proceeds through a ketene (B1206846) intermediate to yield a ring-contracted acid or ester. wikipedia.orgrsc.orgntu.ac.uk These transformations often require initial modification of the cyclohexene ring, for example, by converting it into a suitable ketone precursor.

Exploration of Stereochemical Analogues and Diastereomers of 4-Methylcyclohex-3-en-1-amine Derivatives

The 4-methylcyclohex-3-en-1-amine structure contains two stereocenters (at C1 and C4), meaning it can exist as different stereoisomers (enantiomers and diastereomers). The synthesis and separation of these individual isomers are crucial for understanding their distinct biological properties.

Strategies for accessing stereochemically pure analogues include:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a precursor imine or the ketone, 4-methylcyclohex-3-en-1-one (B30685), can provide enantiomerically enriched amine. nih.gov Asymmetric transfer hydrogenation is a powerful tool for such transformations.

Chiral Resolution: A racemic mixture of the amine can be separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a chiral, non-racemic starting material can direct the stereochemical outcome of subsequent reactions on the cyclohexene ring. For example, the epoxidation of a single enantiomer of 4-methylcyclohex-3-en-1-amine would likely lead to a diastereomerically enriched product, as the reagent approaches the double bond from the less sterically hindered face.

The relative orientation of the methyl and amine groups (cis or trans) defines the diastereomers, each of which can exist as a pair of enantiomers (R,R/S,S and R,S/S,R).

Synthesis of Complex Conjugates and Hybrid Molecules Incorporating the 4-Methylcyclohex-3-en-1-amine Moiety

The amine group serves as an excellent chemical handle for conjugating the 4-methylcyclohex-3-en-1-amine moiety to other molecules, creating complex hybrid structures. This approach is widely used in medicinal chemistry to combine the features of different pharmacophores or to attach the scaffold to a carrier molecule.

The most common conjugation strategy is the formation of a stable amide bond between the amine and a carboxylic acid group on another molecule. This is typically achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method has been used to synthesize complex molecules where a cyclohexene-based scaffold is linked to other pharmacologically relevant structures, such as quinazolinones. researchgate.net

Other conjugation methods include:

Formation of sulfonamides via reaction with sulfonyl chlorides.

Formation of ureas by reacting the amine with isocyanates.

Linking through reductive amination with an aldehyde- or ketone-functionalized molecule.

These strategies enable the incorporation of the 4-methylcyclohex-3-en-1-amine scaffold into larger, multifunctional molecules designed for specific biological targets or material science applications.

Advanced Analytical Methodologies for Characterization of 4 Methylcyclohex 3 En 1 Amine Hydrochloride

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 4-Methylcyclohex-3-en-1-amine (B7810147) hydrochloride. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous molecular formula. For the free base, C₇H₁₃N, the expected exact mass can be calculated and compared against the experimental value to confirm the elemental makeup.

The fragmentation analysis, typically performed using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offers insight into the molecule's structure. The fragmentation of cyclic amines is governed by established principles, including the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass. The primary fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

For 4-Methylcyclohex-3-en-1-amine, the following fragmentation patterns are anticipated:

α-Cleavage: The most probable fragmentation involves the cleavage of the C1-C2 or C1-C6 bonds of the cyclohexene (B86901) ring, leading to the formation of a stable, resonance-stabilized iminium ion.

Ring Cleavage: Following the initial α-cleavage, the cyclohexene ring can open, leading to subsequent fragmentation and the loss of small neutral alkene molecules.

Loss of Methyl Group: Fragmentation involving the loss of the methyl group (•CH₃) from the C4 position is also possible, although typically less favored than α-cleavage.

By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the assignment of every proton and carbon atom in the 4-Methylcyclohex-3-en-1-amine hydrochloride structure.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Olefinic Proton: A signal corresponding to the proton on the C3 double bond is expected in the downfield region, typically around 5.0-6.0 ppm.

Amine Proton: The proton attached to the nitrogen (C1-H) would appear as a deshielded signal. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely be broad and their chemical shift highly dependent on solvent and concentration, appearing between 7.0-9.0 ppm.

Aliphatic Protons: The remaining methylene (B1212753) (-CH₂-) and methine (-CH-) protons on the cyclohexene ring would produce complex, overlapping signals in the upfield region (1.5-3.0 ppm).

Methyl Protons: The methyl group (-CH₃) protons at the C4 position would appear as a distinct singlet or doublet around 1.6-1.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C3 and C4) would have characteristic chemical shifts in the 120-140 ppm range.

Amine Carbon: The carbon atom bonded to the amino group (C1) would be found in the range of 45-60 ppm.

Aliphatic Carbons: The other sp³ hybridized ring carbons would appear in the 20-40 ppm range.

Methyl Carbon: The methyl carbon would produce a signal in the upfield region, typically around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylcyclohex-3-en-1-amine Moiety Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-H | ~3.0 - 3.5 | ~45 - 60 |

| C2-H₂ | ~1.8 - 2.4 | ~25 - 40 |

| C3-H | ~5.3 - 5.7 | ~120 - 130 |

| C4 | - | ~130 - 140 |

| C5-H₂ | ~1.9 - 2.5 | ~20 - 35 |

| C6-H₂ | ~1.6 - 2.2 | ~20 - 35 |

| C4-CH₃ | ~1.6 - 1.8 | ~20 - 25 |

| N-H₃⁺ | ~7.0 - 9.0 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 4-Methylcyclohex-3-en-1-amine hydrochloride, the IR spectrum would be dominated by absorptions corresponding to the ammonium salt and the carbon-carbon double bond.

Key expected absorption bands include:

N-H Stretching (Ammonium Salt): A very strong and broad absorption band is expected in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium (-NH₃⁺) group. This broad feature often overlays the C-H stretching bands.

C-H Stretching (Alkenyl and Alkyl): C-H stretching vibrations from the sp² carbon (=C-H) typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while those from sp³ carbons (alkyl C-H) appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

N-H Bending (Ammonium Salt): Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected in the 1500-1625 cm⁻¹ region.

C=C Stretching: A characteristic absorption for the carbon-carbon double bond in the cyclohexene ring should appear in the 1640-1680 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for 4-Methylcyclohex-3-en-1-amine Hydrochloride

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Primary Ammonium (-NH₃⁺) | N-H Bend (Asymmetric) | 1560 - 1625 | Medium |

| Primary Ammonium (-NH₃⁺) | N-H Bend (Symmetric) | 1500 - 1550 | Medium |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium to Weak |

| Alkenyl C-H | =C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | -C-H Stretch | 2850 - 2960 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like 4-Methylcyclohex-3-en-1-amine hydrochloride, single-crystal X-ray diffraction can unambiguously establish its absolute configuration (R or S) without the need for a reference standard. This is particularly crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly.

The analysis of a suitable single crystal would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the cyclohexene ring in the solid state and provide detailed information about the intermolecular interactions, such as the hydrogen bonding network between the ammonium group and the chloride counter-ion. While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. Currently, no public crystallographic data is available for 4-Methylcyclohex-3-en-1-amine hydrochloride.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of 4-Methylcyclohex-3-en-1-amine hydrochloride and for separating its stereoisomers.

Since 4-Methylcyclohex-3-en-1-amine is chiral, determining its enantiomeric purity or enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of a basic compound like this amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. The method development would involve:

Column Selection: Screening various polysaccharide-based columns such as Chiralpak® or Chiralcel® series.

Mobile Phase Optimization: Typically, a normal-phase mobile phase consisting of an alkane (e.g., hexane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is used.

Additive Use: Small amounts of an acidic or basic additive are often required to improve peak shape and resolution for amine compounds. An acidic additive, such as methanesulfonic acid, can be particularly beneficial for separating basic compounds on polysaccharide CSPs.

This method allows for the accurate quantification of each enantiomer, which is essential for quality control in asymmetric synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities and byproducts. The amine hydrochloride salt itself is non-volatile, but analysis can be performed on the free base or after derivatization.

GC-MS is particularly useful for detecting:

Residual Starting Materials: The synthesis of cyclohexylamines often starts from compounds like aniline (B41778) or cyclohexanone (B45756). GC-MS can effectively screen for trace amounts of these volatile precursors.

Byproducts of Synthesis: Side reactions during the synthesis can lead to impurities. For instance, over-reduction could lead to the saturated analogue, 4-methylcyclohexylamine. Autoxidation of cyclohexane (B81311) derivatives can also produce a range of byproducts.

Solvent Impurities: Residual solvents used in the synthesis and purification steps can also be identified and quantified.

The gas chromatograph separates the various components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum for each separated peak allows for its identification by comparison to spectral libraries or through interpretation of its fragmentation pattern.

Advanced Techniques for Impurity Profiling in Synthetic Batches and Reaction Mixtures

The rigorous characterization of 4-Methylcyclohex-3-en-1-amine hydrochloride is critical for ensuring its quality, efficacy, and safety in any application. Impurity profiling—the identification, quantification, and structural elucidation of unwanted chemical species in the active substance—is a mandatory step in chemical and pharmaceutical development. Advanced analytical methodologies are indispensable for detecting trace-level process-related impurities, degradation products, and isomers that may arise during the synthesis and storage of 4-Methylcyclohex-3-en-1-amine hydrochloride. These techniques provide the high sensitivity, specificity, and resolution required to analyze complex reaction mixtures and final synthetic batches. nih.govthermofisher.com

The synthesis of 4-Methylcyclohex-3-en-1-amine hydrochloride, often proceeding through the reductive amination of 4-methylcyclohex-3-en-1-one (B30685), can generate a profile of structurally similar impurities. These may include unreacted starting materials, intermediates, diastereomers (cis/trans isomers), and by-products from side reactions. The comprehensive analysis of these compounds necessitates a multi-platform approach, primarily leveraging hyphenated chromatographic and mass spectrometric techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the impurity profiling of non-volatile and thermally labile compounds like 4-Methylcyclohex-3-en-1-amine hydrochloride. osti.gov Its power lies in the combination of high-performance liquid chromatography (HPLC) for physical separation with the high sensitivity and specificity of tandem mass spectrometry for detection and structural confirmation. nih.gov

For a typical synthetic batch, a reversed-phase HPLC method can effectively separate the polar parent amine from less polar impurities. The use of a chiral stationary phase is crucial, as the target molecule contains a stereocenter, and enantiomeric purity is a critical quality attribute. nih.govnih.gov The mass spectrometer, often a triple quadrupole or high-resolution Orbitrap instrument, provides precise mass measurements. thermofisher.com

In a research setting, a synthetic batch of 4-Methylcyclohex-3-en-1-amine hydrochloride was analyzed. The LC-MS/MS analysis in positive electrospray ionization (ESI+) mode allowed for the detection of the protonated parent molecule ([M+H]⁺) and several trace-level impurities. By performing product ion scans (MS/MS), characteristic fragmentation patterns were generated for each detected ion, enabling the putative identification of their structures. For instance, the loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway for primary amines, which helps confirm the presence of the amine functional group in related impurities.

Detailed Research Findings from LC-MS/MS Analysis

The analysis of a representative batch revealed the presence of the parent compound and four key process-related impurities. The data below illustrates how LC-MS/MS is used to identify these species. The high mass accuracy provided by high-resolution mass spectrometry (HRMS) allows for the confident assignment of elemental compositions. primescholars.com

Interactive Data Table: Hypothetical LC-MS/MS Impurity Profile of a 4-Methylcyclohex-3-en-1-amine Hydrochloride Batch

| Peak ID | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Identity | Purity (%) |

| 1 | 4.8 | 112.0813 | 95.0651, 77.0390 | 4-Methylcyclohex-3-en-1-one (Starting Material) | 0.08 |

| 2 | 5.5 | 114.1283 | 97.1012, 81.0701 | 4-Methylcyclohexanamine (Over-reduction Product) | 0.11 |

| 3 | 6.2 | 112.1126 | 95.0890, 67.0542 | 4-Methylcyclohex-2-en-1-amine (Isomeric Impurity) | 0.05 |

| 4 | 7.1 | 112.1126 | 95.0890, 79.0544 | 4-Methylcyclohex-3-en-1-amine (API) | 99.72 |

| 5 | 7.5 | 112.1126 | 95.0890, 79.0544 | (S)-4-Methylcyclohex-3-en-1-amine (Enantiomeric Impurity) | 0.04 |

Note: This data is illustrative and represents a plausible impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)